

Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-N-benzyl-5-hydroxybenzamide

Cat. No.: B1443078

[Get Quote](#)

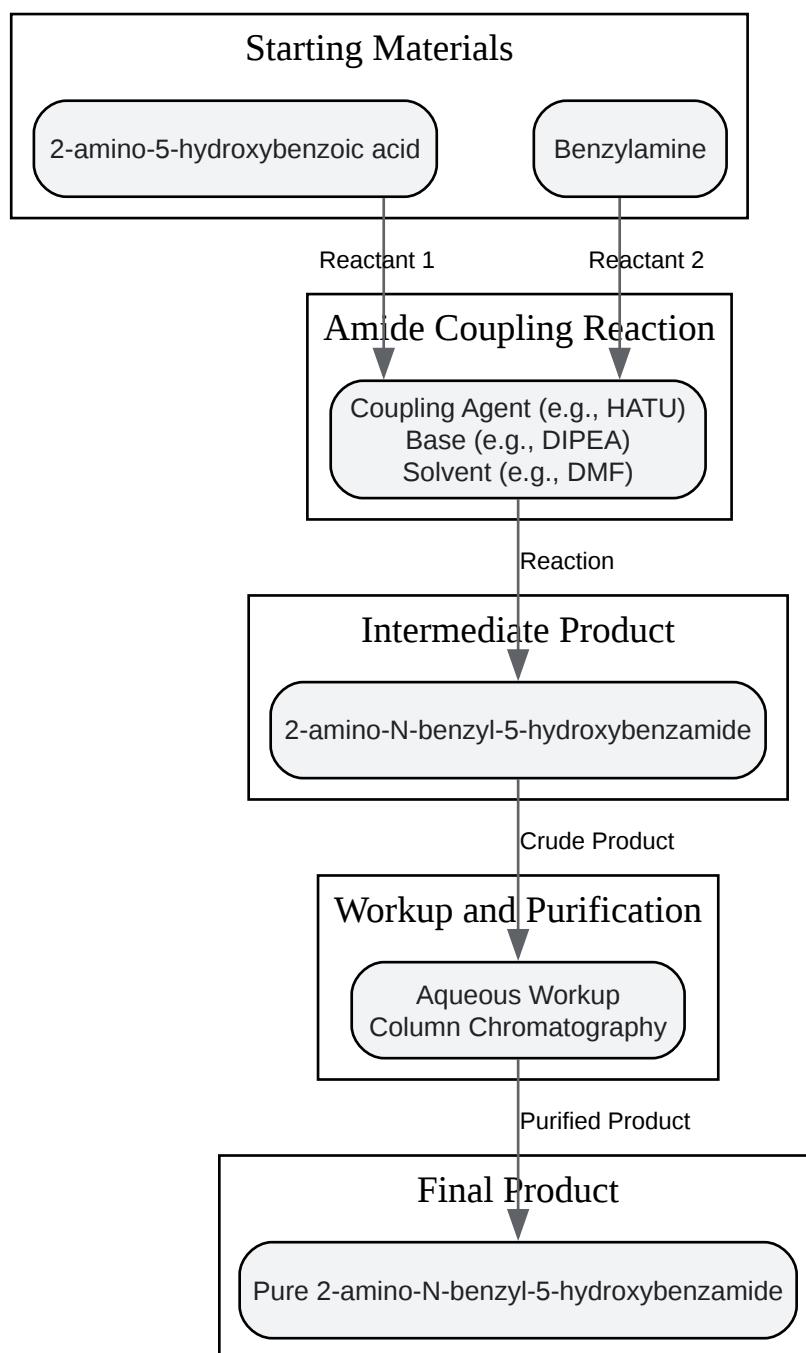
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-amino-N-benzyl-5-hydroxybenzamide**, a versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic protocol based on established chemical principles and explores its potential applications by drawing parallels with structurally related molecules.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of the starting materials and the target intermediate is crucial for successful synthesis and safe handling.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number	Key Safety Precautions
2-amino-5-hydroxybenzoic acid	C ₇ H ₇ NO ₃	153.14	247 (dec.)	394-31-0	Irritating to eyes, respiratory system, and skin. Harmful if swallowed or inhaled.[1] Wear suitable protective clothing, gloves, and eye/face protection.
Benzylamine	C ₇ H ₉ N	107.15	-10	100-46-9	Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
2-amino-N-benzyl-5-hydroxybenzamide (Predicted)	C ₁₄ H ₁₄ N ₂ O ₂	242.27	N/A	301528-54-1	Assume similar toxicity profile to starting materials. Handle with care, avoiding contact with skin and


eyes. Use in
a well-
ventilated
area.

Proposed Synthetic Pathway and Protocol

The synthesis of **2-amino-N-benzyl-5-hydroxybenzamide** can be achieved via a direct amide coupling reaction between 2-amino-5-hydroxybenzoic acid and benzylamine. The presence of three reactive functional groups (carboxylic acid, amine, and phenol) on the starting benzoic acid requires careful selection of coupling agents to favor the formation of the desired amide bond.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-amino-N-benzyl-5-hydroxybenzamide**.

Detailed Experimental Protocol

Objective: To synthesize **2-amino-N-benzyl-5-hydroxybenzamide**.

Materials:

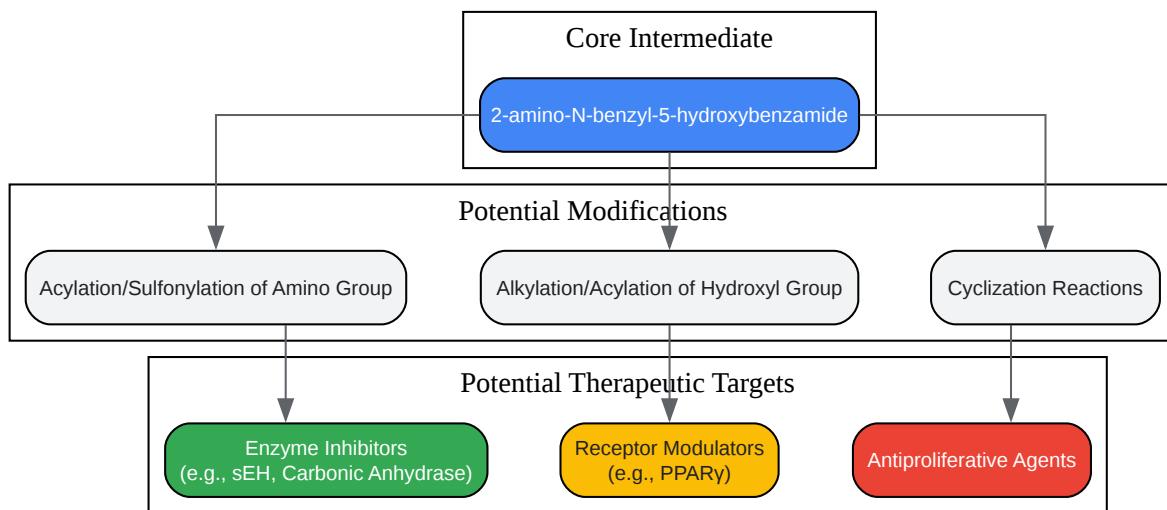
- 2-amino-5-hydroxybenzoic acid (1.0 eq)
- Benzylamine (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
- Slowly add benzylamine (1.1 eq) to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-amino-N-benzyl-5-hydroxybenzamide**.

Characterization:


The structure of the synthesized compound should be confirmed by spectroscopic methods:

- ^1H NMR and ^{13}C NMR: To confirm the presence of aromatic and benzylic protons and carbons, and the formation of the amide bond.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, O-H, C=O of the amide).

Applications as a Synthetic Intermediate

While direct applications of **2-amino-N-benzyl-5-hydroxybenzamide** are not extensively documented, its structural motifs suggest significant potential as an intermediate in the synthesis of various biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities.[\[2\]](#)[\[3\]](#)

Potential Downstream Applications

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443078#2-amino-n-benzyl-5-hydroxybenzamide-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com